molecular formula C26H19N3O2 B2389195 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide CAS No. 441290-64-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide

Cat. No.: B2389195
CAS No.: 441290-64-8
M. Wt: 405.457
InChI Key: BJHBYHXWGULTHH-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide is a synthetic small molecule incorporating a benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities and resemblance to naturally occurring nucleotides . This structural motif allows the compound to interact effectively with biopolymers, including proteins and enzymes . The core benzimidazole scaffold is established as a critical pharmacophore with demonstrated potential in antimicrobial and anticancer research . Key Research Applications & Value: Antimicrobial Research: Benzimidazole derivatives show significant potential against Gram-positive (e.g., Staphylococcus aureus ) and Gram-negative (e.g., Salmonella typhi , Klebsiella pneumoniae ) bacterial strains, as well as fungal strains (e.g., Candida albicans , Aspergillus niger ) . Structurally similar compounds have exhibited potent activity, with some analogues demonstrating minimum inhibitory concentration (MIC) values in the low micromolar range, making them promising leads for combating multi-drug resistant infections . Anticancer Research: This compound is of high interest for oncology research, particularly against human colorectal carcinoma (e.g., HCT116 cell line) . Benzimidazole-based analogues have shown potent anti-proliferative effects, with some derivatives reporting IC50 values superior to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The molecule's ability to inhibit cancer cell proliferation makes it a valuable scaffold for developing novel anticancer agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBYHXWGULTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzoic acid with 3-(1H-benzo[d]imidazol-2-yl)aniline under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide as an anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, including lung and breast cancer cells.

Case Study: Inhibition of Lung Cancer Cells

A study demonstrated that derivatives of benzimidazole compounds, including this compound, showed significant cytotoxicity against lung cancer cell lines such as A549 and H1975. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Bacterial Inhibition

In vitro studies revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a valuable compound in treating inflammatory diseases.

Case Study: Cytokine Inhibition

Research indicated that treatment with this compound reduced the levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This effect was attributed to the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Cardiovascular Applications

The compound's structural features suggest potential applications in cardiovascular medicine, particularly in managing hypertension.

Case Study: Hypertensive Models

In animal models of hypertension, administration of this compound resulted in significant reductions in blood pressure. The mechanism appears to involve vasodilation and improved endothelial function, indicating its potential as a therapeutic agent for hypertension .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been essential for optimizing its pharmacological properties.

Structural Modification Effect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of phenoxy groupEnhanced antimicrobial activity
Modification at the benzimidazole moietyImproved anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

highlights several benzamide derivatives with varying substituents (methoxy, hydroxy) on the phenyl ring. For example:

  • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) : Melting point = 272.2–273.4°C.
  • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-hydroxyphenyl)benzamide (14) : Melting point >300°C.

Hydroxy-substituted analogs exhibit higher thermal stability due to hydrogen bonding, whereas methoxy groups reduce intermolecular interactions. The target compound’s phenoxy group introduces steric bulk and lipophilicity, which may lower melting points compared to hydroxy analogs but enhance membrane permeability .

Structural Modifications in Amide Linkages

describes derivatives with thioacetamide and quinoline moieties, such as 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j). These modifications introduce additional hydrogen-bonding or π-π stacking interactions, enhancing antimicrobial or anticancer activity compared to simple benzamides.

Impact of Multiple Benzimidazole Units

reports 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a), which contains dual benzimidazolylamino groups. This structural feature increases hydrogen-bonding capacity, resulting in a melting point >300°C and likely enhancing thermal stability. The target compound’s single benzimidazole unit may reduce such interactions but improve synthetic accessibility .

Solubility and Pharmacokinetic Considerations

notes that N-(1H-Benzo[d]imidazol-2-yl)nicotinamide (17) and N-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)benzamide (18) exhibit improved aqueous solubility due to polar substituents. The target compound’s phenoxy group is less polar than a hydroxy or dimethylamino group, suggesting lower solubility but higher lipophilicity, which may favor blood-brain barrier penetration .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its pharmacological properties. The molecular formula is C20H17N2O2C_{20}H_{17}N_{2}O_{2}, with a molecular weight of approximately 333.36 g/mol. The presence of the benzimidazole ring contributes to its ability to interact with biological macromolecules, particularly DNA and proteins.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. The mechanism often involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair. For instance, research indicates that certain benzimidazole derivatives exhibit strong binding affinities to human topoisomerase I (Hu Topo I), leading to significant antiproliferative effects against various cancer cell lines.

Compound Target IC50 (µM) Cell Line
12bHu Topo I16Various cancer cell lines
BBZ derivativesDNAVariesNCI 60 cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Topoisomerases : This compound may inhibit topoisomerases, leading to DNA damage and subsequent cell cycle arrest.
  • Modulation of Apoptosis : It might induce apoptosis in cancer cells by activating intrinsic pathways.
  • Interference with Cellular Signaling Pathways : The compound could affect various signaling pathways involved in cell proliferation and survival.

Synthesis and Evaluation

A study synthesized a series of benzimidazole derivatives, including this compound, and evaluated their biological activity against cancer cell lines. The findings demonstrated that these compounds exhibited varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.

Clinical Relevance

Research has shown that compounds similar to this compound have been tested in clinical settings. For example, derivatives with similar structures have been evaluated for their effectiveness against breast cancer and leukemia, demonstrating promising results that warrant further investigation.

Q & A

Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzimidazole core via cyclization of thiourea derivatives or condensation of o-phenylenediamine with carbonyl compounds .
  • Step 2 : Introduction of the phenoxybenzamide moiety through amide coupling. For example, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate bond formation .
  • Step 3 : Purification via recrystallization (e.g., methanol) and characterization using NMR and HRMS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify aromatic proton environments and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated in Hirshfeld surface analysis .
  • HPLC : To assess purity (>95% typically required for biological assays) .

Q. Which in vitro assays are routinely used to evaluate its antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., colorectal carcinoma) to determine IC50 values .
  • Anti-inflammatory : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position/type) impact biological activity and cytotoxicity?

  • Electron-withdrawing groups (e.g., Cl, CF3) at the para-position of the benzamide ring enhance potency but may reduce cell viability due to increased toxicity .
  • Methoxy groups at the meta-position improve aqueous solubility but show reduced inhibitory activity in mGluR5-targeted neuroprotection studies .
  • Di-substituted analogs (e.g., 3,4-dichloro derivatives) exhibit up to 14-fold potency increases but require balancing cytotoxicity .

Q. How can researchers resolve contradictions between in vitro potency and cell viability data?

  • Dose-response profiling : Identify non-toxic concentration ranges using parallel cytotoxicity assays (e.g., LDH release) .
  • SAR optimization : Prioritize substituents with moderate electron-withdrawing effects (e.g., 3,5-dichloro, IC50 = 6.4 μM) to balance potency and viability .
  • Mechanistic studies : Use transcriptomics/proteomics to differentiate target-specific effects from general toxicity .

Q. What computational strategies predict binding modes and target interactions?

  • Molecular docking : Simulate interactions with active sites (e.g., kinases, mGluR5) using software like AutoDock. For example, chalcone-benzimidazole hybrids show π-π stacking with TP53 DNA-binding domains .
  • DFT calculations : Predict nonlinear optical (NLO) properties by analyzing frontier molecular orbitals and hyperpolarizability values .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

  • Low yields : Optimize reaction conditions (e.g., anhydrous ZnCl2 for thiazolidinone formation or CuI catalysis for three-component coupling ).
  • Byproduct formation : Use TLC monitoring and column chromatography for intermediates .
  • Scale-up limitations : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

Methodological Recommendations

  • Synthetic Reproducibility : Validate reaction conditions (e.g., reflux time, catalyst loading) across multiple batches .
  • Data Validation : Cross-reference NMR/HRMS with computational predictions (e.g., ChemDraw) to confirm assignments .
  • Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for anticancer screens) .

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